N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide
Description
N-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a sulfonamide-containing pyrazole derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety and an acetamide-linked phenyl group. Pyrazole-sulfonamide hybrids are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities . The tetrahydrothiophene-dioxide group may enhance solubility and metabolic stability compared to non-sulfonated analogs .
Properties
IUPAC Name |
N-[4-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-11-17(12(2)21(19-11)16-8-9-27(23,24)10-16)28(25,26)20-15-6-4-14(5-7-15)18-13(3)22/h4-7,16,20H,8-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNBZIGGQVAOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells. GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in modulating excitability in cells. The downstream effects of this modulation can influence various physiological processes.
Pharmacokinetics
It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. This suggests that the compound may have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context. For example, in neurons, this could influence neuronal firing rates and synaptic transmission.
Biological Activity
N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrazole core with a sulfonamide group and a dioxidotetrahydrothiophene moiety. These structural components suggest diverse interactions with biological targets, potentially leading to significant pharmacological effects.
Biological Activity
Research indicates that compounds similar in structure to this compound exhibit various biological activities:
- Anticancer Properties: Compounds with pyrazole motifs have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: The sulfonamide group is known for its anti-inflammatory properties, potentially modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Antioxidant Activity: Similar compounds have demonstrated antioxidant effects, reducing oxidative stress within cells .
The biological effects of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation: By interacting with cellular receptors, it can influence signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Regulation: The compound could affect the expression of genes involved in inflammation and cancer progression.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on pyrazole derivatives indicated significant anticancer activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy .
- Another research focused on sulfonamide derivatives demonstrated their ability to inhibit specific enzymes involved in inflammatory responses, supporting their potential as therapeutic agents for inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds related to N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its sulfonamide moiety is particularly noteworthy as sulfonamides are well-known for their antibacterial effects. Studies demonstrate that derivatives of this compound can inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism .
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase and various proteases, which are important targets in drug discovery for conditions such as glaucoma and cancer .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to modulate ion channels involved in neuronal excitability and neurotransmitter release. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Photonic Applications
The unique structural features of this compound allow for its incorporation into materials designed for photonic applications. Its nonlinear optical properties make it suitable for use in optical devices such as waveguides and sensors .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis, contributing to the development of specialty polymers with tailored properties. Its ability to participate in various chemical reactions allows for functionalization that can enhance the physical characteristics of polymers used in coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrazole-sulfonamide derivatives, though its unique substituents distinguish it from analogs. Key comparisons include:
Key Observations :
- Substituent Impact : The target compound lacks bulky aromatic groups (e.g., naphthyl in 4g) or halogen atoms (e.g., Br in 4h), which may reduce steric hindrance and improve bioavailability compared to analogs .
- Sulfonamide vs.
- Tetrahydrothiophene-Dioxide: This moiety is absent in other analogs but is associated with improved solubility and oxidative stability compared to non-cyclic sulfonamides .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data from the Cambridge Structural Database (CSD) indicate that pyrazole-sulfonamides frequently exhibit layered packing due to N–H···O hydrogen bonds between sulfonamide groups and adjacent aromatic systems . The tetrahydrothiophene-dioxide group in the target compound may introduce additional S=O···H–N interactions, stabilizing the crystal lattice more effectively than linear sulfonamides . In contrast, tert-butyl-substituted analogs (e.g., 4g, 4h) show disrupted hydrogen-bonding networks due to steric bulk, leading to lower melting points .
Research Findings and Implications
- Biological Potential: While biological data for the target compound are unavailable, structurally related pyrazole-sulfonamides exhibit IC₅₀ values in the nanomolar range for kinase targets (e.g., p38 MAPK) .
- Thermodynamic Stability : The compound’s hydrogen-bonding capacity (predicted via graph set analysis ) suggests higher thermal stability (Tₘ > 200°C) than analogs like 4h (Tₘ = 185°C).
- Drug-Likeness : The tetrahydrothiophene-dioxide group aligns with Lipinski’s rule parameters (MW < 500, LogP < 5), whereas bulkier analogs (e.g., 4g, MW = 552) may face permeability challenges .
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide?
Answer: The synthesis involves:
Sulfonamide coupling : Reacting the pyrazole-sulfonyl chloride intermediate with a tetrahydrothiophene-dioxide amine derivative under inert conditions (argon/nitrogen) at 0–5°C to prevent premature decomposition .
Acetylation : Using acetic anhydride or acetyl chloride in anhydrous dichloromethane with catalytic DMAP (4-dimethylaminopyridine) to introduce the acetamide group .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Key parameters :
Q. How is structural integrity validated post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 452.12 (calculated) with <2 ppm error .
- X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and stereoelectronic effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Process Control : Use flow chemistry for sulfonamide coupling to maintain precise temperature and mixing ratios, reducing batch-to-batch variability .
- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc)₂) for side-reaction suppression during acetylation .
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) for yield maximization. Example DoE matrix:
| Variable | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature (°C) | 0 | 10 | 5 |
| Solvent (DCM:THF) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 0.5 | 2.0 | 1.2 |
Q. How to resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often arise from:
- Purity discrepancies : Impurities (e.g., residual solvents) may confound bioassays. Validate purity via HPLC (≥98%) and quantify impurities with LC-MS .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example:
- Use E. coli TOP10 for antimicrobial assays with 18h incubation at 37°C .
- Compare IC₅₀ values against positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Confirm that compared studies use identical stereoisomers (e.g., cis vs. trans tetrahydrothiophene-dioxide) via chiral HPLC .
Q. What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR). Key parameters:
- Grid box centered on catalytic sites (e.g., COX-2: x=12.5, y=15.3, z=18.7).
- Pyrazole-sulfonamide moiety shows strong hydrogen bonding with Arg120 (ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Example equation:
pIC₅₀ = 0.87 × logP – 1.23 × PSA + 2.15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
